6-Thia-8-azaspiro[4.5]decane-7,9-dione is a chemical compound classified under the category of spirocyclic compounds, specifically featuring a nitrogen-containing heterocyclic structure. This compound has gained attention due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of anxiolytic medications, such as buspirone. The molecular formula for this compound is , and it has a molecular weight of approximately 167.20 g/mol.
The compound is derived from various synthetic pathways involving starting materials like 1,1-pentamethylene oxalic acid and urea, which are utilized in its preparation. It falls under the classification of pharmaceutical intermediates, often used in the synthesis of drugs targeting anxiety disorders. The compound is also recognized as an impurity in some pharmaceutical formulations, highlighting its relevance in drug quality control and testing.
The synthesis of 6-Thia-8-azaspiro[4.5]decane-7,9-dione can be achieved through several methods:
The reactions typically require controlled conditions to optimize yield and purity. Parameters such as temperature, reaction time, and molar ratios of reactants are critical to achieving successful synthesis.
The structure of 6-Thia-8-azaspiro[4.5]decane-7,9-dione features a spirocyclic arrangement with a nitrogen atom incorporated into the ring system. The compound's structural representation can be described using SMILES notation: O=C1CC2(CCCC2)CC(=O)N1
.
InChI=1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12)
6-Thia-8-azaspiro[4.5]decane-7,9-dione participates in various chemical reactions typical for spirocyclic compounds:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and solvent choice) to enhance reactivity and selectivity.
The mechanism of action for compounds like 6-Thia-8-azaspiro[4.5]decane-7,9-dione primarily relates to their pharmacological effects in the central nervous system. As an intermediate in anxiolytics like buspirone:
The primary applications of 6-Thia-8-azaspiro[4.5]decane-7,9-dione include:
This compound exemplifies the importance of spirocyclic structures in medicinal chemistry and their role in developing therapeutic agents for anxiety disorders and other related conditions.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: